molecular formula C10H9NO2 B12516166 8-Methylquinoline-2,4(1H,3H)-dione

8-Methylquinoline-2,4(1H,3H)-dione

Cat. No.: B12516166
M. Wt: 175.18 g/mol
InChI Key: HOOCVQXYQVFRQA-UHFFFAOYSA-N
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Description

8-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 8th position and two keto groups at the 2nd and 4th positions.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

8-methyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(12)5-9(13)11-10(6)7/h2-4H,5H2,1H3,(H,11,13)

InChI Key

HOOCVQXYQVFRQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-Methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

    Quinoline-2,4-dione: Lacks the methyl group at the 8th position.

    8-Methylquinoline: Lacks the keto groups at the 2nd and 4th positions.

    2,4-Dihydroxyquinoline: Features hydroxyl groups instead of keto groups.

Uniqueness: 8-Methylquinoline-2,4(1H,3H)-dione is unique due to the presence of both the methyl group at the 8th position and the keto groups at the 2nd and 4th positions. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Biological Activity

8-Methylquinoline-2,4(1H,3H)-dione, also known as 8-Methyl-2,4-quinolinedione, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyValue
Molecular FormulaC10H9N1O2
Molecular Weight175.19 g/mol
IUPAC Name8-Methylquinoline-2,4-dione
CAS Number[Not specified]

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may interfere with various metabolic pathways.
  • Antimicrobial Activity : Similar quinoline derivatives have demonstrated antibacterial and antifungal properties, suggesting that this compound may exhibit similar effects.
  • Anticancer Properties : Studies indicate that quinoline derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of DNA synthesis and modulation of cell cycle progression.

Anticancer Activity

Research has highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance:

  • In vitro studies have shown that the compound exhibits significant cytotoxicity against breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines. The growth inhibition was quantified using MTS assays, revealing GI50 values indicating effective concentrations for inducing cell death .

Antimicrobial Effects

The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial and fungal pathogens. Studies have reported that quinoline derivatives possess broad-spectrum antimicrobial properties, which may extend to this compound .

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various quinoline derivatives including this compound on prostate cancer cells. The results indicated a substantial reduction in cell viability at concentrations as low as 15 µM .
  • Antimicrobial Testing : In another study focusing on the antimicrobial properties of quinoline derivatives, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for 8-methylquinoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via oxidation of 3-alkylquinolin-2-one precursors. For example, 3-ethyl derivatives can be oxidized using 30% peroxyacetic acid in acetic acid under controlled pH (e.g., 0.5 M NaOH) to form the 2,4-dione structure . Reaction temperature (<10°C) and stoichiometry (1:1.5 substrate-to-oxidant ratio) are critical for minimizing side reactions and achieving yields >80%. Post-synthesis purification via crystallization (e.g., toluene solvent) is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H NMR : Assign peaks using chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–2.0 ppm) and coupling constants to confirm substitution patterns .
  • HRMS : Verify molecular weight with <3 ppm error (e.g., [M–H]⁻ at m/z 253.0830 for C₁₂H₁₃NO₄) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions at 2.7–3.0 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

Single-crystal X-ray diffraction reveals conformational details such as:

  • Ring puckering : The fused piperidine ring adopts a "sofa" conformation, with chiral C atoms deviating ~0.4 Å from the plane .
  • Intermolecular interactions : π–π stacking (centroid distances ~3.88 Å) and hydrogen-bonded chains along the b-axis stabilize the lattice . Refinement parameters (e.g., R < 0.05, wR < 0.13) ensure accuracy .

Q. What methodologies are used to evaluate the biological activity of this compound analogs, such as HIV reverse transcriptase inhibition?

  • Enzyme assays : Measure IC₅₀ values using recombinant HIV-1 RT and modified dNTP substrates .
  • Structure-activity relationships (SAR) : Introduce substituents (e.g., 4′-methoxy or trifluoromethyl biphenyl groups) to enhance binding affinity. Activity correlates with electron-withdrawing groups at specific positions .
  • Molecular docking : Validate interactions with the RT active site (e.g., hydrophobic pockets near Tyr181 and Lys103) .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be reconciled?

  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield protons (e.g., hydroxyl groups shift upfield in DMSO) .
  • Dynamic equilibria : Zwitterionic forms (e.g., hydroxyl vs. N-protonated states) may alter peak splitting. Use variable-temperature NMR to identify tautomers .
  • Cross-validation : Combine XRD, HRMS, and 2D NMR (COSY, HSQC) to resolve ambiguities .

Methodological Notes

  • Synthetic optimization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and adjust oxidant equivalents to prevent over-oxidation .
  • Crystallization : Slow cooling (0.5°C/min) in toluene yields larger, diffraction-quality crystals .
  • Biological assays : Include positive controls (e.g., nevirapine for RT inhibition) and validate cytotoxicity in parallel (e.g., HEK293 cell viability assays) .

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